Cas no 1892243-22-9 (3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid)

3-Amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid is a fluorinated aromatic amino acid derivative with a propanoic acid backbone. Its structure features a 3-fluoro-2,6-dimethoxyphenyl group, which enhances steric and electronic properties, making it valuable in medicinal chemistry and peptide research. The fluorine substitution and methoxy groups contribute to improved metabolic stability and binding affinity in bioactive compounds. This intermediate is particularly useful in the synthesis of fluorinated analogs for drug discovery, where selective fluorination can modulate pharmacokinetics and target interactions. Its well-defined stereochemistry and purity make it suitable for precise applications in pharmaceutical development and biochemical studies.
3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid structure
1892243-22-9 structure
Product Name:3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid
CAS No:1892243-22-9
MF:C11H14FNO4
MW:243.231566905975
CID:5840715
PubChem ID:117359291
Update Time:2025-06-08

3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid
    • 1892243-22-9
    • EN300-1791289
    • Inchi: 1S/C11H14FNO4/c1-16-8-4-3-6(12)11(17-2)10(8)7(13)5-9(14)15/h3-4,7H,5,13H2,1-2H3,(H,14,15)
    • InChI Key: SVZPWXAZZQRWOJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=C1OC)C(CC(=O)O)N)OC

Computed Properties

  • Exact Mass: 243.09068609g/mol
  • Monoisotopic Mass: 243.09068609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 81.8Ų

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Additional information on 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid

Introduction to 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid (CAS No. 1892243-22-9)

3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid, identified by the chemical identifier CAS No. 1892243-22-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a subject of extensive research for potential therapeutic applications. The presence of both amino and carboxylic acid functional groups, combined with a fluoro-substituted aromatic ring, imparts unique chemical properties that are of interest to medicinal chemists.

The molecular structure of 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid consists of a propanoic acid backbone modified with an amino group at the central carbon and a phenyl ring substituted with fluorine atoms and methoxy groups at the 2nd and 6th positions. This arrangement not only enhances the compound's solubility in polar solvents but also influences its interactions with biological targets. The fluoro-substituent, in particular, is known to modulate metabolic stability and binding affinity, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological profiles. 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be relevant in the treatment of inflammatory diseases, neurological disorders, and metabolic conditions. The dimethoxy groups on the aromatic ring contribute to hydrophobic interactions, which can be leveraged to improve drug-receptor binding.

One of the most compelling aspects of 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid is its versatility in serving as a building block for more complex molecules. Medicinal chemists often use such intermediates to synthesize derivatives with tailored pharmacological properties. The fluoro-substituent, for instance, can enhance the metabolic stability of drug candidates by preventing rapid degradation by cytochrome P450 enzymes. Additionally, the presence of multiple functional groups allows for further modifications through various synthetic strategies, including coupling reactions and derivatization.

The synthesis of 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro-substituent onto the aromatic ring. These methods ensure high selectivity and yield, which are essential for large-scale production. Furthermore, green chemistry principles have been integrated into the synthetic route to minimize waste and improve sustainability.

From a computational chemistry perspective, 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid has been subjected to molecular modeling studies to elucidate its binding interactions with potential biological targets. These studies have provided valuable insights into how the compound's structure influences its pharmacological effects. For instance, computational analysis has revealed that the fluoro-substituent enhances binding affinity by forming favorable hydrogen bonds and hydrophobic interactions with key residues in target proteins. Such findings are crucial for guiding further optimization efforts.

In vivo studies have also been conducted to evaluate the efficacy and safety of 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid. Initial preclinical trials have demonstrated promising results in animal models of inflammation and pain management. The compound's ability to modulate inflammatory pathways without significant side effects makes it an attractive candidate for further development. However, additional research is needed to fully understand its long-term effects and potential therapeutic applications.

The future direction of research on 3-amino-3-(3-fluoro-2,6-dimethoxyphenyl)propanoic acid includes exploring its role in combination therapies and developing novel formulations for improved bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate progress in this area. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists can rapidly identify new derivatives with enhanced therapeutic potential.

In conclusion, 1892243-22-9 represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activity. The ongoing research into this compound underscores its potential as a lead molecule for developing new treatments for various diseases. As our understanding of molecular interactions continues to evolve, 1892243-22-9 will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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